1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an imidazole ring and a pyridine moiety, contributing to its biological activity. It is classified as an organic compound and falls within the category of heterocyclic amines.
The compound can be sourced from various chemical suppliers and databases, such as PubChem, which provides detailed information on its properties and applications. It is often utilized in research settings for its potential in drug discovery and development.
This compound is classified under:
The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride typically involves the following methods:
The synthesis may involve:
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride has a complex molecular structure characterized by:
The molecular formula is with a molecular weight of approximately 220.08 g/mol. The InChI key for this compound is InChI=1S/C8H9N3.2ClH/c1-7-2-4(5)6-3-8(9)10-7;;/h2-6H,9H2;2*1H
.
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride can undergo several chemical transformations:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride involves:
Research indicates that imidazole derivatives often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3